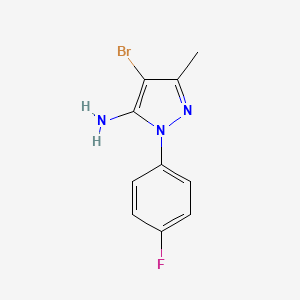

4-Bromo-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

Description

Chemical Structure and Properties 4-Bromo-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (C₁₀H₉BrFN₃, MW: 270.10 g/mol) is a brominated pyrazole derivative featuring a 4-fluorophenyl group at position 1, a methyl group at position 3, and an amine at position 5 . Its structure combines electron-withdrawing (bromo, fluoro) and electron-donating (amine) groups, making it a versatile scaffold for pharmaceutical and materials science applications. The compound is commercially available (e.g., AldrichCPR, Product No. JRD0023) and synthesized via condensation of 4-fluorophenylacetonitrile with hydrazine derivatives under thermal conditions .

Properties

IUPAC Name |

4-bromo-2-(4-fluorophenyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFN3/c1-6-9(11)10(13)15(14-6)8-4-2-7(12)3-5-8/h2-5H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIFZUUTELFZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Br)N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the fluorophenyl group through a coupling reaction. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often involving rigorous purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

4-Bromo-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key analogs and their distinguishing features:

Physical Properties

- Solubility : The target compound’s fluorine atom improves aqueous solubility compared to purely hydrophobic analogs (e.g., 3,5-dimethylphenyl derivative in ).

- Thermal Stability : Bromine and aromatic rings enhance thermal stability, as evidenced by decomposition temperatures >200°C in related compounds (e.g., ).

Key Research Findings

Electronic Effects : The 4-fluorophenyl group in the target compound provides moderate electron withdrawal without excessive steric hindrance, balancing reactivity and stability .

Biological Optimization : Replacement of the 4-fluorophenyl with a 4-(trifluoromethyl)phenyl group () increases metabolic resistance but reduces solubility, highlighting a trade-off in drug design.

Crystallographic Insights: Steric repulsion from 4-fluorophenyl groups induces nonplanar geometries in porphyrin analogs (), a phenomenon applicable to pyrazole-based materials.

Biological Activity

4-Bromo-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure, featuring a bromine atom and a fluorophenyl group, suggests possibilities for diverse interactions with biological targets.

The molecular formula of this compound is with a molecular weight of approximately 299.1 g/mol. Its structure includes a pyrazole ring, which is known for its pharmacological relevance.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound demonstrated effective inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values were notably low, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.25 | S. aureus |

| Other Pyrazole Derivatives | Varies | Various |

The compound also showed a capacity to inhibit biofilm formation, which is critical in treating chronic infections.

Anticancer Activity

In vitro studies have indicated that this pyrazole derivative can induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific kinases that are pivotal in cell proliferation and survival pathways.

Mechanistic Insights

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Kinase Inhibition : The compound has been shown to inhibit p38 MAP kinase, which plays a role in inflammatory responses and cancer progression.

- Bioactivity Modulation : Its structural components allow it to modulate biological pathways effectively, enhancing its potential as a therapeutic agent.

Case Studies

Several case studies have focused on the efficacy of this compound in preclinical models:

- Study on Antimicrobial Efficacy : In one study, mice infected with S. aureus were treated with varying doses of the compound, resulting in a significant reduction in bacterial load compared to control groups.

- Cancer Cell Line Analysis : Another study involved treating human cancer cell lines with the compound, revealing a dose-dependent decrease in cell viability and induction of apoptosis markers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.